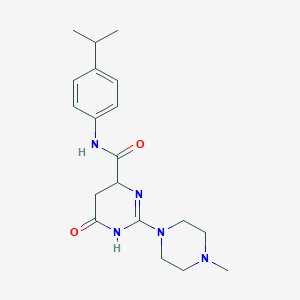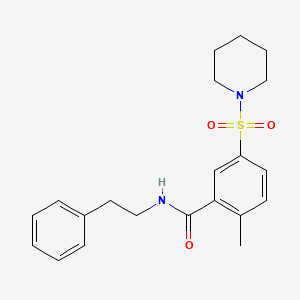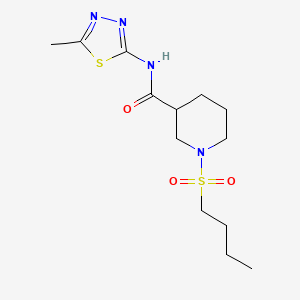![molecular formula C16H9N7O2S2 B5410830 5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole](/img/structure/B5410830.png)
5-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-4-nitro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-methyl-3-[(4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole” is a complex organic molecule that contains several heterocyclic moieties, including a benzothiadiazole ring, a triazino ring, and an indole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzothiadiazole ring might be formed using a reaction similar to the one used to synthesize 2,1,3-benzothiadiazole . The indole and triazino rings could be formed using methods similar to those described in the literature for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiadiazole and indole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the sulfur atom, and the aromatic rings. The nitro group is electron-withdrawing, which could make the benzothiadiazole ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Future Directions
Properties
IUPAC Name |
5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-4-nitro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N7O2S2/c1-22-10-5-3-2-4-8(10)12-15(22)17-16(19-18-12)26-11-7-6-9-13(21-27-20-9)14(11)23(24)25/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLAEJMAOSLVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C5=NSN=C5C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[(4-methylpiperazin-1-yl)carbonyl]pyridin-2-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5410757.png)
![[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(2-phenylazetidin-1-yl)methanone](/img/structure/B5410762.png)

![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410788.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5410790.png)

![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5410814.png)


![2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5410843.png)

![2-iodo-N-[2-(2-methylphenyl)sulfanylethyl]benzamide](/img/structure/B5410865.png)
![5-{[benzyl(methyl)amino]methyl}-N-ethyl-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5410874.png)
